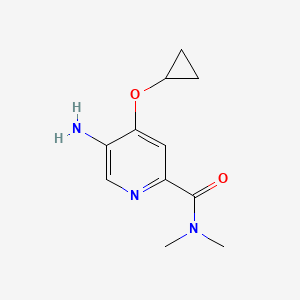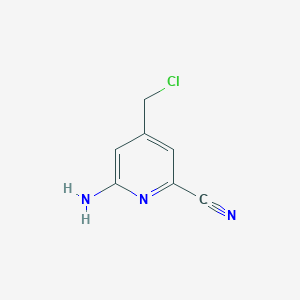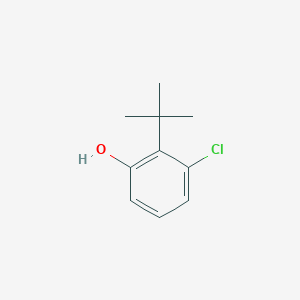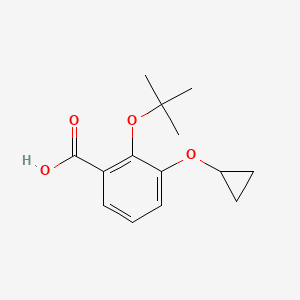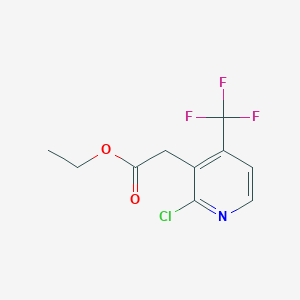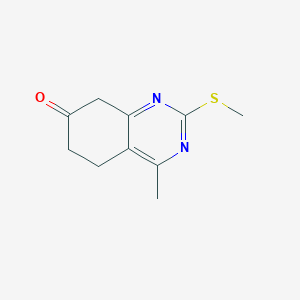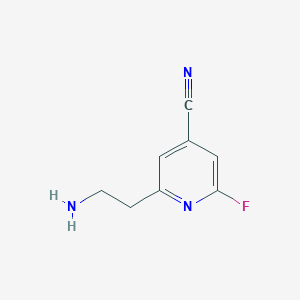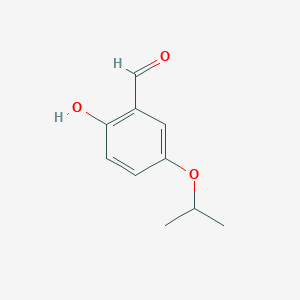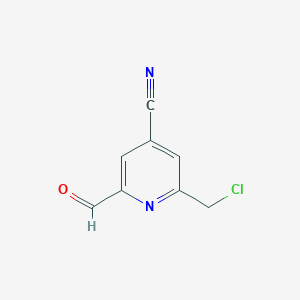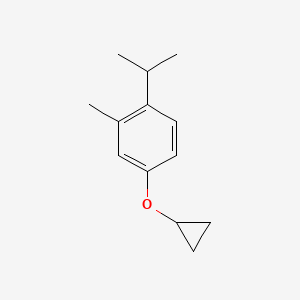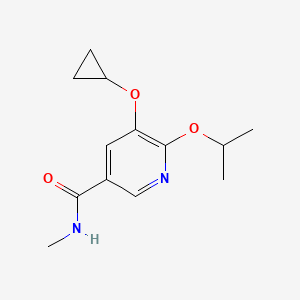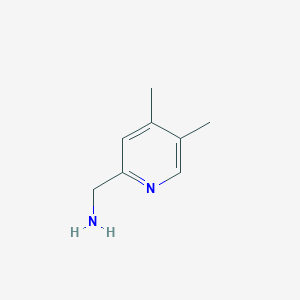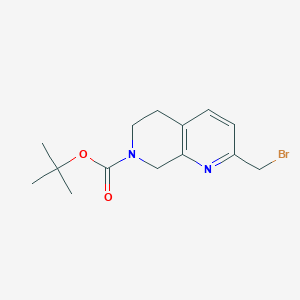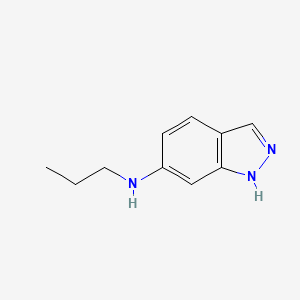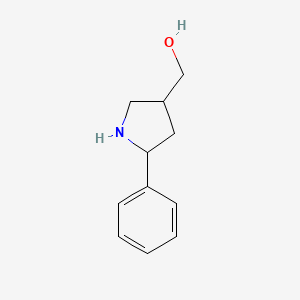
(5-Phenylpyrrolidin-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Phenylpyrrolidin-3-YL)methanol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is categorized under alcohols and phenols and is primarily used for research and development purposes . This compound is known for its unique structure, which includes a phenyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of (5-Phenylpyrrolidin-3-YL)methanol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction is typically conducted in a solvent like tetrahydrofuran (THF) or ethanol at room temperature or slightly elevated temperatures. The reaction mixture is then quenched with water or an acid to neutralize the reducing agent.
Industrial Production Methods: Industrial production may involve more scalable methods such as catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the ketone or aldehyde to the alcohol.
Analyse Des Réactions Chimiques
(5-Phenylpyrrolidin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions: Typical reagents include NaBH4, LiAlH4, CrO3, PCC, SOCl2, and PBr3. Reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products: Major products include the corresponding ketone, aldehyde, amine, and various substituted derivatives.
Applications De Recherche Scientifique
(5-Phenylpyrrolidin-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (5-Phenylpyrrolidin-3-YL)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparaison Avec Des Composés Similaires
(5-Phenylpyrrolidin-3-YL)methanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (3R,5S)-5-phenylpyrrolidin-3-yl]methanol and other phenyl-substituted pyrrolidines.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(5-phenylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C11H15NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-5,9,11-13H,6-8H2 |
Clé InChI |
QHPYKIZECCDSBN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


